molecular formula C22H19FN4O2 B2976397 13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-76-8

13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2976397
CAS No.: 2034267-76-8
M. Wt: 390.418
InChI Key: RXBGKXPFWVFNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of fluorine, indole, and triazatricyclo structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .

Scientific Research Applications

13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can interact with various biological molecules through hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The triazatricyclo structure can provide additional rigidity and specificity to the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its combination of fluorine, indole, and triazatricyclo structures, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-25-11-14(16-4-2-3-5-19(16)25)10-21(28)26-9-8-18-17(13-26)22(29)27-12-15(23)6-7-20(27)24-18/h2-7,11-12H,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBGKXPFWVFNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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